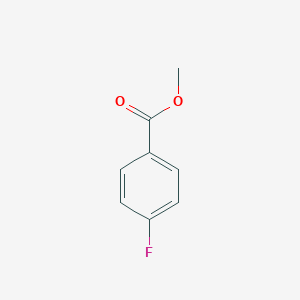

Methyl 4-fluorobenzoate

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 102770. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

methyl 4-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO2/c1-11-8(10)6-2-4-7(9)5-3-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSEBQGULDWDIRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40193309 | |

| Record name | Methyl 4-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40193309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

403-33-8 | |

| Record name | Methyl 4-fluorobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=403-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-fluorobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000403338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-fluorobenzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102770 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 4-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40193309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-fluorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.325 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 4-fluorobenzoate: A Technical Guide for Researchers

CAS Number: 403-33-8

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in methyl 4-fluorobenzoate (B1226621). This document provides key data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Core Data and Properties

Methyl 4-fluorobenzoate is a fluorinated aromatic ester widely utilized as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 403-33-8 | |

| Molecular Formula | C₈H₇FO₂ | |

| Molecular Weight | 154.14 g/mol | |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 90-92 °C at 20 mmHg | |

| Density | 1.192 g/mL at 25 °C | |

| Refractive Index | n20/D 1.494 | |

| Synonyms | 4-Fluorobenzoic acid methyl ester, Methyl p-fluorobenzoate | [1] |

Experimental Protocols

A common and efficient method for the synthesis of this compound is the Fischer esterification of 4-fluorobenzoic acid with methanol, using a strong acid catalyst such as sulfuric acid.

Synthesis of this compound via Fischer Esterification

This protocol details the laboratory-scale synthesis of this compound.

Materials:

-

4-fluorobenzoic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄)

-

Diethyl ether

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or water bath

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, combine 4-fluorobenzoic acid and an excess of anhydrous methanol.[2]

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.[2][3]

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or water bath.[3][4] The reaction is typically refluxed for 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Quenching: Pour the reaction mixture into a beaker containing cold water.[3][4]

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether.[4] Collect the organic layer.

-

Neutralization: Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize any remaining acid.[3][4] Be cautious as CO₂ gas will be evolved.

-

Brine Wash: Wash the organic layer with a saturated solution of sodium chloride (brine) to remove any remaining water-soluble impurities.[3]

-

Drying: Dry the organic layer over anhydrous sodium sulfate.[4]

-

Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator to yield the crude this compound.

-

Purification (Optional): The product can be further purified by distillation under reduced pressure.

Applications in Drug Development

This compound is a valuable building block in the synthesis of various pharmaceutical compounds.[1] Its fluorinated phenyl ring is a common motif in many active pharmaceutical ingredients (APIs).

Intermediate in the Synthesis of Blonanserin

Blonanserin is an atypical antipsychotic used in the treatment of schizophrenia.[5][6] this compound serves as a key starting material in the multi-step synthesis of this drug.

Precursor for p38 MAP Kinase Inhibitors

Trisubstituted imidazole (B134444) derivatives containing a 4-fluorophenyl group have been identified as potent and selective inhibitors of p38 mitogen-activated protein (MAP) kinase.[7][8][9] this compound is a crucial precursor for the synthesis of these imidazole-based inhibitors. These inhibitors are being investigated for the treatment of inflammatory diseases such as rheumatoid arthritis.[9]

Signaling Pathways and Experimental Workflows

Synthesis Workflow of this compound

The following diagram illustrates the general workflow for the synthesis and purification of this compound via Fischer esterification.

Caption: Workflow for the synthesis of this compound.

Mechanism of Action of Blonanserin

Blonanserin, synthesized from this compound, exerts its antipsychotic effects by modulating dopaminergic and serotonergic pathways in the brain.[5][6] It acts as an antagonist at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[6][10]

Caption: Simplified mechanism of action of Blonanserin.

p38 MAP Kinase Signaling Pathway

Inhibitors derived from this compound can target the p38 MAP kinase signaling pathway, which is crucial in the inflammatory response. The diagram below provides a simplified overview of this pathway.

Caption: Inhibition of the p38 MAPK pathway by imidazole derivatives.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 3. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 4. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 5. What is the mechanism of Blonanserin? [synapse.patsnap.com]

- 6. Blonanserin | C23H30FN3 | CID 125564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Pharmacophore design of p38α MAP kinase inhibitors with either 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Blonanserin - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physical Properties of Methyl 4-Fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of methyl 4-fluorobenzoate (B1226621), a versatile chemical intermediate widely utilized in the synthesis of pharmaceuticals and agrochemicals.[1] Understanding these properties is critical for its application in drug development, chemical synthesis, and materials science. This document presents quantitative data in a structured format, details relevant experimental protocols, and provides a visual representation of the logical relationships in property determination.

Core Physical and Chemical Properties

Methyl 4-fluorobenzoate is an aromatic ester with the chemical formula FC₆H₄CO₂CH₃. It appears as a clear, colorless to light yellow liquid at room temperature.[1][2] Its stability and reactivity profile make it a valuable building block in organic synthesis for creating more complex molecules.[1]

Quantitative Data Summary

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Units | Conditions | Source(s) |

| Molecular Formula | C₈H₇FO₂ | - | - | [1][3] |

| Molecular Weight | 154.14 | g/mol | - | [1][3] |

| Melting Point | 4.5 | °C | - | [2][3][4] |

| Boiling Point | 90-92 | °C | at 20 mmHg | [2][4] |

| 197 | °C | - | [3] | |

| Density | 1.192 | g/mL | at 25 °C | [2][3][4] |

| Refractive Index | 1.494 | - | at 20 °C (n20/D) | [4] |

| Flash Point | 78 | °C | closed cup | |

| 172 | °F | - | [2][4] | |

| Solubility | Slightly soluble in Chloroform and Methanol. Insoluble in water. | - | - | [2][4][5] |

| Appearance | Clear colorless to light yellow liquid | - | Room Temperature | [1] |

Experimental Protocols

The following sections detail the standard laboratory procedures for determining the key physical properties of liquid compounds like this compound.

The melting point is a fundamental property for assessing the purity of a substance. Pure crystalline compounds typically exhibit a sharp melting point range of 1-2°C.[6]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[6]

-

Capillary tubes (sealed at one end)[7]

-

Thermometer[8]

-

Mortar and pestle (optional, for solid samples)

Procedure:

-

Sample Preparation: Ensure the sample is dry. If solid, finely powder a small amount. Introduce the sample into the open end of a capillary tube to a height of 2-3 mm.[6][7]

-

Packing: Pack the sample firmly at the bottom of the sealed tube by tapping or dropping it through a long glass tube.[7]

-

Apparatus Setup: Place the capillary tube in the heating block of the melting point apparatus.[6][7]

-

Heating: Heat the sample rapidly to determine an approximate melting point. Then, in a second, more careful determination, heat the sample slowly, at a rate of no more than 2°C per minute, as the temperature approaches the expected melting point.[6]

-

Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.[9]

The boiling point is the temperature at which the vapor pressure of a liquid equals the external pressure.[8][10] This method is suitable for small sample volumes.[11]

Apparatus:

-

Small test tube or fusion tube[8]

-

Capillary tube (sealed at one end)[8]

-

Thermometer[8]

-

Heat source (e.g., Bunsen burner)[8]

-

Mineral oil[11]

Procedure:

-

Sample Preparation: Fill a small test tube with the liquid sample to a depth of about 2-3 mL. Place a capillary tube, with its sealed end up, into the test tube.[8][11]

-

Apparatus Assembly: Attach the test tube to a thermometer using a rubber band. The bottom of the test tube should be level with the thermometer bulb.[8][11]

-

Heating: Immerse the assembly in a Thiele tube containing mineral oil, ensuring the oil level is above the sample. Gently heat the side arm of the Thiele tube.[8][11]

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue heating until a rapid and continuous stream of bubbles is observed.[8][11]

-

Recording: Remove the heat source and allow the apparatus to cool. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[8]

Density is the mass per unit volume of a substance.[12] The following method uses readily available laboratory equipment.

Apparatus:

Procedure:

-

Mass of Empty Container: Measure and record the mass of a clean, dry graduated cylinder or pycnometer.[13][15]

-

Volume and Mass of Liquid: Add a known volume of the liquid (e.g., 10 mL) to the graduated cylinder. Record the precise volume. Place the cylinder with the liquid on the balance and record the total mass.[12][13]

-

Temperature: Measure and record the temperature of the liquid, as density is temperature-dependent.[13]

-

Calculation:

-

Repeatability: For improved accuracy, repeat the measurement several times and calculate the average density.[13]

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance.

Apparatus:

-

Abbe Refractometer[16]

-

Light source (typically a sodium lamp, 589 nm)[17]

-

Dropper

-

Constant temperature water bath (optional, for precise temperature control)[17]

Procedure:

-

Calibration: Calibrate the refractometer using a standard sample with a known refractive index, such as distilled water.[16]

-

Sample Application: Open the prism of the refractometer and place a few drops of the liquid sample onto the lower prism surface.[18]

-

Measurement: Close the prisms. Look through the eyepiece and adjust the knob to bring the boundary line between the light and dark fields into sharp focus. Align this boundary line with the center of the crosshairs.[16][18]

-

Reading: Read the refractive index value directly from the instrument's scale.[16]

-

Temperature Control: Note the temperature at which the measurement is taken, as the refractive index is temperature-dependent.[17] For high accuracy, circulate water from a constant temperature bath through the refractometer.

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical relationship between the physical properties of this compound and the experimental methods used for their determination.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 403-33-8 [chemicalbook.com]

- 3. matrixscientific.com [matrixscientific.com]

- 4. This compound CAS#: 403-33-8 [m.chemicalbook.com]

- 5. Methyl 4-fluoro-3-nitrobenzoate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. Determination of Melting Point [wiredchemist.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 14. mt.com [mt.com]

- 15. wjec.co.uk [wjec.co.uk]

- 16. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 17. emeraldcloudlab.com [emeraldcloudlab.com]

- 18. davjalandhar.com [davjalandhar.com]

Methyl 4-fluorobenzoate: A Core Intermediate in Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methyl 4-fluorobenzoate (B1226621) is a fluorinated aromatic ester that serves as a pivotal building block in a multitude of synthetic applications. Its unique electronic properties, imparted by the fluorine atom, make it an invaluable intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and illustrates its significance in the drug development pipeline.

Core Properties and Data

Methyl 4-fluorobenzoate is a stable, colorless to light yellow liquid under standard conditions. The electron-withdrawing nature of the fluorine atom at the para position influences the reactivity of the aromatic ring and the ester functionality, making it a versatile reagent in organic synthesis.

Quantitative Data Summary

All essential quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Weight | 154.14 g/mol | [1][2][3][4] |

| Molecular Formula | C₈H₇FO₂ | [1][2] |

| CAS Number | 403-33-8 | [1][2] |

| Appearance | Clear colorless to light yellow liquid | [1] |

| Boiling Point | 197 °C (at atmospheric pressure) | |

| 90-92 °C (at 20 mmHg) | [3] | |

| Density | 1.192 g/mL (at 25 °C) | [3] |

| Refractive Index | n20/D 1.494 | [3] |

| Purity | ≥ 97.0% (GC) |

Applications in Research and Development

The strategic incorporation of fluorine into bioactive molecules is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. This compound serves as a key starting material for introducing the 4-fluorobenzoyl moiety into larger, more complex molecules.

Key application areas include:

-

Pharmaceutical Development: It is a crucial intermediate in the synthesis of various pharmaceuticals, particularly anti-inflammatory, analgesic, and antipsychotic drugs.[1] A notable example is its use in the preparation of the antipsychotic agent Blonanserin.

-

Agrochemical Synthesis: The compound is utilized in the creation of modern pesticides and herbicides, where the fluorinated phenyl group can confer enhanced efficacy and desirable environmental persistence profiles.[1]

-

Polymer Chemistry: It is employed in formulating specialty polymers, imparting properties such as increased thermal stability and chemical resistance.[1]

-

Analytical Chemistry: Due to its high purity and stability, it is used as a standard reference material for the accurate quantification of similar compounds in analytical methods like gas chromatography (GC).[1]

Experimental Protocols

The most common and straightforward method for synthesizing this compound is the Fischer esterification of 4-fluorobenzoic acid with methanol (B129727), catalyzed by a strong acid.

Synthesis of this compound via Fischer Esterification

Objective: To synthesize this compound from 4-fluorobenzoic acid and methanol using sulfuric acid as a catalyst.

Materials:

-

4-fluorobenzoic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄)

-

Ethyl acetate

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve 14.0 g (0.1 mol) of 4-fluorobenzoic acid in 100 mL of methanol.

-

Catalyst Addition: While stirring the solution, slowly and carefully add 2 mL of concentrated sulfuric acid.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 65-70 °C) using a heating mantle. Continue the reflux for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup - Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.

-

Extraction: Dissolve the resulting residue in 100 mL of ethyl acetate. Transfer the solution to a separatory funnel.

-

Neutralization: Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution to neutralize the acidic catalyst (caution: CO₂ evolution), and finally with 50 mL of brine.

-

Drying and Filtration: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate. Filter the solution to remove the drying agent.

-

Isolation: Concentrate the filtrate using a rotary evaporator to yield the crude this compound as an oil.

-

Purification (Optional): For higher purity, the product can be purified by vacuum distillation.

Visualization of Synthetic Utility

The following diagrams illustrate the logical workflow and a key synthetic application of this compound in drug development.

References

- 1. Methyl 4-bromo-2-fluorobenzoate synthesis - chemicalbook [chemicalbook.com]

- 2. CN111018740B - Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester - Google Patents [patents.google.com]

- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 4. orgsyn.org [orgsyn.org]

Synthesis of Methyl 4-Fluorobenzoate from 4-Fluorobenzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methyl 4-fluorobenzoate (B1226621) from 4-fluorobenzoic acid. The primary focus is on the widely utilized Fischer esterification method, with detailed experimental protocols and characterization data. Additionally, alternative synthesis routes are explored to offer a comparative perspective for researchers in organic synthesis and drug development.

Core Synthesis: Fischer-Speier Esterification

The most common and cost-effective method for preparing methyl 4-fluorobenzoate is the Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of 4-fluorobenzoic acid with methanol (B129727). The reaction is reversible, and therefore, strategies are employed to drive the equilibrium towards the formation of the ester product.

Reaction Principle

The Fischer esterification is an equilibrium-controlled reaction. To maximize the yield of this compound, a large excess of methanol is typically used as a reactant and solvent. This shifts the equilibrium to the product side in accordance with Le Châtelier's principle. The presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is crucial to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol.

Experimental Protocol

This protocol details a standard laboratory procedure for the synthesis of this compound via Fischer esterification.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Fluorobenzoic Acid | 140.11 | 10.0 g | 0.071 |

| Methanol (anhydrous) | 32.04 | 100 mL | 2.47 |

| Sulfuric Acid (conc.) | 98.08 | 3.0 mL | 0.055 |

| Diethyl Ether | - | As needed | - |

| Saturated Sodium Bicarbonate Solution | - | As needed | - |

| Brine (Saturated NaCl Solution) | - | As needed | - |

| Anhydrous Magnesium Sulfate | - | As needed | - |

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 10.0 g of 4-fluorobenzoic acid and 100 mL of anhydrous methanol. Stir the mixture until the acid is fully dissolved.

-

Catalyst Addition: In a fume hood, carefully and slowly add 3.0 mL of concentrated sulfuric acid to the methanolic solution. The addition is exothermic, so it is advisable to cool the flask in an ice bath during this step.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Continue refluxing for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

After the reaction is complete, allow the flask to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in 100 mL of diethyl ether and transfer the solution to a 250 mL separatory funnel.

-

Wash the organic layer sequentially with 50 mL of deionized water, 50 mL of saturated sodium bicarbonate solution (caution: effervescence may occur), and finally with 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent by gravity filtration.

-

Concentrate the filtrate using a rotary evaporator to yield the crude product.

-

For higher purity, the crude this compound can be purified by vacuum distillation. Collect the fraction boiling at 90-92 °C at 20 mmHg.[1]

-

Expected Yield: 85-95%

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

Physical Properties:

| Property | Value |

| Molecular Formula | C₈H₇FO₂ |

| Molecular Weight | 154.14 g/mol |

| Appearance | Clear, colorless liquid |

| Boiling Point | 90-92 °C at 20 mmHg[1] |

| Density | 1.192 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.494 |

Spectroscopic Data:

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.05 (dd, J = 8.8, 5.4 Hz, 2H), 7.12 (t, J = 8.7 Hz, 2H), 3.92 (s, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 166.0, 165.9 (d, J = 253.5 Hz), 132.2 (d, J = 9.3 Hz), 126.2 (d, J = 3.0 Hz), 115.6 (d, J = 22.1 Hz), 52.3 |

| IR (neat, cm⁻¹) | 3075, 2957, 1725 (C=O), 1606, 1509, 1438, 1280 (C-O), 1155, 1105, 856, 770 |

| Mass Spec. (EI) | m/z (%): 154 (M⁺, 45), 123 (100), 95 (55), 75 (30) |

Alternative Synthesis Methods

While Fischer esterification is the most common method, other synthetic routes can be employed, particularly when dealing with acid-sensitive substrates or when milder reaction conditions are required.

Steglich Esterification

The Steglich esterification is a mild method that uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. This method is particularly useful for substrates that are sensitive to strong acids. The reaction proceeds at room temperature and avoids the production of water as a byproduct, instead forming dicyclohexylurea (DCU), which precipitates out of the reaction mixture.

Advantages:

-

Mild reaction conditions (room temperature, neutral pH).

-

Suitable for acid-sensitive substrates.

Disadvantages:

-

DCC is an allergen and DCU can be difficult to remove completely.

-

Reagents are more expensive than those used in Fischer esterification.

Mitsunobu Reaction

The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol to an ester using triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This reaction is known for its mild conditions and stereochemical inversion at the alcohol center (not applicable in this specific synthesis).

Advantages:

-

Very mild reaction conditions.

-

High yields are often achieved.

Disadvantages:

-

Stoichiometric amounts of reagents are required, leading to significant byproduct formation (triphenylphosphine oxide and a hydrazine (B178648) derivative), which can complicate purification.

-

Reagents are relatively expensive and potentially hazardous.

Conclusion

The synthesis of this compound from 4-fluorobenzoic acid is most commonly and efficiently achieved through Fischer esterification. This method is robust, scalable, and utilizes readily available, inexpensive reagents. The provided experimental protocol offers a reliable procedure for obtaining high yields of the desired product. For substrates that are incompatible with harsh acidic conditions, alternative methods such as the Steglich esterification or the Mitsunobu reaction provide milder routes, albeit with considerations regarding reagent cost and byproduct removal. The choice of synthetic method will ultimately depend on the specific requirements of the research or development project, including scale, substrate compatibility, and economic factors.

References

An In-depth Technical Guide to Methyl 4-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl 4-fluorobenzoate (B1226621), a key building block in modern organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] This document outlines its chemical properties, experimental protocols for its synthesis and characterization, and its application in the synthesis of bioactive molecules.

IUPAC Name and Synonyms

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is methyl 4-fluorobenzoate .[2][3] It is also commonly known by several synonyms:

-

p-Fluorobenzoic acid methyl ester[1]

Chemical and Physical Properties

This compound is a clear, colorless to light yellow liquid at room temperature.[1] A summary of its key quantitative properties is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₈H₇FO₂ | [1][6] |

| Molecular Weight | 154.14 g/mol | [1][6] |

| CAS Number | 403-33-8 | [1][5][6] |

| Boiling Point | 90-92 °C at 20 mmHg | [4][7] |

| Density | 1.192 g/mL at 25 °C | [4][7] |

| Refractive Index | n20/D 1.494 | [4][7] |

| Flash Point | 78 °C (172.4 °F) - closed cup | [7] |

Experimental Protocols

A common method for the synthesis of this compound is the Fischer esterification of 4-fluorobenzoic acid with methanol (B129727) in the presence of an acid catalyst.

Materials:

-

4-fluorobenzoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Magnesium sulfate (B86663) (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, dissolve 4-fluorobenzoic acid in an excess of anhydrous methanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Attach a reflux condenser and heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst.

-

Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate.

-

Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by vacuum distillation to yield pure this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is typically recorded in deuterated chloroform (B151607) (CDCl₃). The expected chemical shifts are approximately:

-

3.9 ppm (singlet, 3H): Corresponding to the methyl ester protons (-OCH₃).

-

7.1 ppm (triplet, 2H): Corresponding to the aromatic protons ortho to the fluorine atom.

-

8.0 ppm (multiplet, 2H): Corresponding to the aromatic protons ortho to the ester group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum in CDCl₃ will show characteristic peaks for the aromatic carbons, the ester carbonyl carbon, and the methyl carbon.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong absorption bands characteristic of:

-

C=O stretching: Around 1720 cm⁻¹ for the ester carbonyl group.

-

C-O stretching: Around 1280 cm⁻¹ and 1100 cm⁻¹.

-

C-F stretching: Around 1230 cm⁻¹.

-

Aromatic C-H stretching: Above 3000 cm⁻¹.

Mass Spectrometry (MS): The electron ionization mass spectrum will show a molecular ion peak (M⁺) at m/z = 154, corresponding to the molecular weight of the compound.

Application in Pharmaceutical Synthesis: Blonanserin

This compound is a crucial starting material in the synthesis of Blonanserin, a novel antipsychotic agent used in the treatment of schizophrenia.[4][8] The synthetic pathway involves several key transformations where the fluorinated phenyl group from this compound is incorporated into the final drug molecule.

The following diagram illustrates a simplified workflow for the synthesis of Blonanserin, starting from this compound.

Caption: Synthetic workflow for Blonanserin starting from this compound.

This pathway highlights the role of this compound as a foundational molecular scaffold in the multi-step synthesis of a complex pharmaceutical agent. The process begins with the condensation of this compound with acetonitrile to form an intermediate (Compound 3).[9] This is followed by a cyclization reaction with cyclooctanone to yield a key heterocyclic intermediate (Compound 4).[9] Subsequent chlorination (to give Compound 5) and nucleophilic substitution with 1-ethylpiperazine ultimately afford the final product, Blonanserin.[9]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound | 403-33-8 [chemicalbook.com]

- 5. This compound - Shandong Biotech [shandongbiotech.com]

- 6. This compound(403-33-8) 1H NMR spectrum [chemicalbook.com]

- 7. This compound 98 403-33-8 [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. CN106045909A - Synthetic method for Blonanserin - Google Patents [patents.google.com]

Spectroscopic Profile of Methyl 4-fluorobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for methyl 4-fluorobenzoate (B1226621) (C₈H₇FO₂), a compound of interest in organic synthesis and pharmaceutical development. The information presented herein is intended to support researchers in the identification, characterization, and quality control of this molecule. This document includes tabulated spectroscopic data, detailed experimental protocols for data acquisition, and a logical workflow for its spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry for methyl 4-fluorobenzoate.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.08 – 7.97 | m | - | 2H, Aromatic (H-2, H-6) |

| 7.08 | dd | 12.1, 5.3 | 2H, Aromatic (H-3, H-5) |

| 3.88 | s | - | 3H, Methyl (-OCH₃) |

Solvent: CDCl₃, Reference: TMS (0.00 ppm). Data sourced from publicly available spectral databases.[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 167.0 | Carbonyl (C=O) |

| 166.1, 164.5 | Aromatic (C-4, C-F) |

| 132.1 | Aromatic (C-2, C-6) |

| 126.4 | Aromatic (C-1) |

| 115.6, 115.4 | Aromatic (C-3, C-5) |

| 52.2 | Methyl (-OCH₃) |

Solvent: CDCl₃. Data sourced from publicly available spectral databases.[1]

Table 3: FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 | Medium | Aromatic C-H Stretch |

| ~2960 | Medium | Aliphatic C-H Stretch (-CH₃) |

| ~1720 | Strong | C=O Stretch (Ester) |

| ~1600, ~1510 | Strong | C=C Stretch (Aromatic Ring) |

| ~1280 | Strong | C-O Stretch (Ester) |

| ~1100 | Strong | C-F Stretch |

Note: The exact peak positions may vary slightly depending on the sampling method.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 154 | High | [M]⁺ (Molecular Ion) |

| 123 | High | [M - OCH₃]⁺ |

| 95 | Medium | [M - COOCH₃]⁺ |

| 75 | Low | [C₆H₄]⁺ |

Ionization Method: Electron Ionization (EI). Data sourced from the NIST WebBook.[2]

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below. These protocols are intended as a general guide and may be adapted based on the specific instrumentation and experimental requirements.

Protocol for ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

For quantitative analysis, an internal standard such as tetramethylsilane (B1202638) (TMS) can be added.

-

Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

For ¹³C NMR, a proton-decoupled pulse program is typically used to simplify the spectrum.

-

-

Data Acquisition:

-

Set the appropriate spectral width, acquisition time, and relaxation delay. For quantitative ¹H NMR, a longer relaxation delay (e.g., 5 times the longest T1) is necessary.

-

Acquire the free induction decay (FID) by applying a radiofrequency pulse. The number of scans can be adjusted to achieve the desired signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the absorptive mode.

-

Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).

-

Integrate the peaks to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

-

Protocol for FT-IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small drop of liquid this compound directly onto the center of the ATR crystal.

-

If using a pressure clamp, apply gentle pressure to ensure good contact between the sample and the crystal.

-

-

Instrument Setup:

-

Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

-

-

Data Acquisition:

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

-

-

Data Processing and Analysis:

-

The resulting spectrum will be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups and bond vibrations within the molecule.

-

Protocol for Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction:

-

Introduce a small amount of this compound into the mass spectrometer. For volatile liquids, this can be done via direct injection or through a gas chromatograph (GC-MS).

-

If using GC-MS, dissolve the sample in a volatile solvent and inject it into the GC, where it will be vaporized and separated before entering the mass spectrometer.

-

-

Ionization:

-

In the ion source, the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

This causes the molecules to ionize and fragment in a reproducible manner.

-

-

Mass Analysis:

-

The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection and Data Analysis:

-

A detector records the abundance of each ion at a specific m/z value.

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

-

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 4-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of methyl 4-fluorobenzoate (B1226621). The document details the structural characterization of the compound through ¹H NMR spectroscopy, presenting a thorough summary of quantitative data, a detailed experimental protocol for data acquisition, and a visual representation of the molecular structure and proton relationships.

Data Presentation: ¹H NMR Spectral Data

The ¹H NMR spectrum of methyl 4-fluorobenzoate was acquired in deuterated chloroform (B151607) (CDCl₃) on a 400 MHz spectrometer. The resulting data, including chemical shifts (δ), multiplicities, coupling constants (J), and integration values, are summarized in the table below.

| Signal | Assignment (Proton Label) | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |

| 1 | Aromatic Protons (H-2, H-6) | 8.03 | Doublet of doublets (dd) | ⁹.⁰, ⁵.⁵ | 2H |

| 2 | Aromatic Protons (H-3, H-5) | 7.12 | Doublet of doublets (dd) | ⁹.⁰, ⁸.⁶ | 2H |

| 3 | Methyl Protons (-OCH₃) | 3.91 | Singlet (s) | N/A | 3H |

Note: The chemical shifts and coupling constants may show slight variations depending on the solvent, concentration, and specific experimental conditions.

Analysis of Spectral Data

The ¹H NMR spectrum of this compound displays three distinct signals, corresponding to the three unique proton environments in the molecule.

-

Aromatic Protons (H-2, H-6): These protons, which are ortho to the ester group, appear as a doublet of doublets at approximately 8.03 ppm.[1] The downfield shift is attributed to the deshielding effect of the electron-withdrawing carbonyl group. The multiplicity arises from coupling to the adjacent aromatic protons (H-3, H-5) and the fluorine atom. The larger coupling constant (³JHH = 9.0 Hz) corresponds to the ortho-coupling with the adjacent protons, while the smaller coupling constant (⁴JHF = 5.5 Hz) is due to the through-bond coupling with the para-fluorine atom.

-

Aromatic Protons (H-3, H-5): These protons, positioned ortho to the fluorine atom, resonate as a doublet of doublets around 7.12 ppm. Their upfield shift relative to the other aromatic protons is due to the electron-donating shielding effect of the fluorine atom. The splitting pattern is a result of ortho-coupling to the adjacent protons (H-2, H-6) with a coupling constant of ³JHH = 9.0 Hz, and a larger coupling to the adjacent fluorine atom (³JHF = 8.6 Hz).

-

Methyl Protons (-OCH₃): The three protons of the methyl ester group appear as a sharp singlet at approximately 3.91 ppm.[1] The singlet multiplicity indicates that these protons are not coupled to any other protons in the molecule. Their chemical shift is characteristic of protons on a carbon atom single-bonded to an oxygen atom.

Experimental Protocols

The following is a representative experimental protocol for acquiring the ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Accurately weigh 5-10 mg of high-purity this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

To ensure accurate chemical shift referencing, use a solvent that contains tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer the resulting solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

-

The ¹H NMR spectrum is acquired using a 400 MHz NMR spectrometer.[1]

-

The spectrometer's field is locked onto the deuterium (B1214612) signal of the CDCl₃ solvent to compensate for any magnetic field drift.

-

The sample is shimmed to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp, well-resolved signals.

3. Data Acquisition:

-

A standard one-pulse sequence is employed to acquire the ¹H NMR spectrum.

-

The spectral width is set to a range that encompasses all expected proton signals (e.g., 0-12 ppm).

-

To achieve an adequate signal-to-noise ratio, a suitable number of scans (typically 8-16) are accumulated.

-

A relaxation delay of at least 5 times the longest T₁ relaxation time of the protons should be used to ensure accurate integration.

4. Data Processing:

-

The acquired free induction decay (FID) is subjected to a Fourier transform to convert the time-domain data into the frequency-domain spectrum.

-

The spectrum is then phased, and the baseline is corrected to ensure accurate signal representation.

-

The signals are integrated to determine the relative number of protons corresponding to each resonance.

-

The chemical shifts are referenced to the TMS signal at 0.00 ppm.

-

The multiplicities and coupling constants are determined by analyzing the splitting patterns of the signals.

Mandatory Visualization

The following diagram illustrates the chemical structure of this compound and the key through-bond relationships between the different proton environments as determined by ¹H NMR spectroscopy.

Caption: Structure of this compound with ¹H NMR assignments.

References

Methyl 4-fluorobenzoate mass spectrum

An In-depth Technical Guide on the Mass Spectrum of Methyl 4-fluorobenzoate (B1226621)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mass spectrometry of methyl 4-fluorobenzoate, a compound of interest in various fields including pharmaceutical and agrochemical synthesis. Understanding its fragmentation behavior is crucial for its identification and characterization in complex mixtures.

Data Presentation

The electron ionization (EI) mass spectrum of this compound is characterized by a distinct molecular ion peak and several major fragment ions. The quantitative data, as sourced from the NIST Mass Spectrometry Data Center, is summarized in the table below.[1]

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment Ion |

| 154 | 40 | [C₈H₇FO₂]⁺• (Molecular Ion) |

| 123 | 100 | [C₇H₄FO]⁺ |

| 95 | 70 | [C₆H₄F]⁺ |

| 75 | 30 | [C₅H₄F]⁺ |

| 59 | 15 | [COOCH₃]⁺ |

| 50 | 20 | [C₄H₂]⁺ |

Experimental Protocols

Electron Ionization Mass Spectrometry (EI-MS)

The mass spectrum of this compound is typically acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.

Methodology:

-

Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or dichloromethane) is injected into the gas chromatograph. The sample is vaporized in the heated injection port and separated from the solvent and any impurities on a capillary column (e.g., a nonpolar SE-30 column).

-

Ionization: The separated analyte molecules eluting from the GC column enter the ion source of the mass spectrometer. In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the removal of an electron from the molecule, resulting in the formation of a positively charged molecular ion ([M]⁺•).

-

Fragmentation: The high internal energy of the molecular ion leads to its fragmentation into smaller, charged fragment ions and neutral radicals or molecules. The fragmentation pattern is characteristic of the molecule's structure.

-

Mass Analysis: The positively charged ions (molecular ion and fragment ions) are accelerated out of the ion source and into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier or similar detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Mandatory Visualization

Fragmentation Pathway of this compound

The following diagram illustrates the proposed fragmentation pathway for this compound under electron ionization. The pathway is initiated by the formation of the molecular ion, which then undergoes a series of fragmentation steps to yield the observed major ions.

Caption: Proposed fragmentation pathway of this compound in EI-MS.

References

Navigating the Solubility Landscape of Methyl 4-fluorobenzoate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-fluorobenzoate (B1226621) is a key building block in the synthesis of pharmaceuticals and other advanced materials.[1][2] Its solubility in organic solvents is a critical parameter for reaction kinetics, purification, and formulation development. This technical guide provides a comprehensive overview of the solubility characteristics of methyl 4-fluorobenzoate. Due to a scarcity of publicly available quantitative data, this document focuses on qualitative solubility information and presents detailed, standardized experimental protocols for the precise determination of its solubility in various organic solvents.

Introduction

This compound (CAS No. 403-33-8) is an aromatic ester widely utilized in organic synthesis.[1] Understanding its solubility profile is paramount for optimizing process parameters, including reaction solvent selection, crystallization conditions for purification, and solvent choice for analytical characterization. This guide addresses the current knowledge gap in quantitative solubility data and provides the necessary experimental frameworks for its determination.

Qualitative Solubility of this compound

General chemical literature and supplier information indicate that this compound is soluble in a range of common organic solvents. However, these descriptions are typically qualitative.

Table 1: Qualitative Solubility of this compound

| Solvent Class | General Solubility | Specific Solvents Mentioned | Citation |

| Alcohols | Soluble | Methanol (Slightly) | [3][4] |

| Ethers | Soluble | Diethyl Ether (Implied) | - |

| Esters | Soluble | Ethyl Acetate (Implied) | - |

| Halogenated Hydrocarbons | Soluble | Chloroform (Slightly) | [3][4] |

| Water | Insoluble | - | - |

Note: The term "soluble" in a qualitative context does not provide information on the extent of solubility (e.g., g/L or mol/L) and should be experimentally verified for any practical application.

Experimental Protocols for Quantitative Solubility Determination

To obtain precise and actionable solubility data, standardized experimental methods are essential. The following are two widely accepted methods for determining the solubility of a solid compound like this compound in an organic solvent.

Isothermal Shake-Flask Gravimetric Method

This method, a variation of the technique used for determining the solubility of 4-fluorobenzoic acid, is a reliable way to determine thermodynamic solubility.[5]

Principle: A supersaturated solution of this compound in the chosen solvent is prepared and allowed to equilibrate at a constant temperature. The concentration of the solute in the saturated solution is then determined by gravimetric analysis of a known volume of the supernatant.[6][7][8]

Apparatus and Reagents:

-

Vials with Teflon-lined caps

-

Thermostatically controlled orbital shaker or water bath

-

Analytical balance (accurate to ±0.1 mg)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Drying oven

-

This compound (high purity)

-

Organic solvent of interest (analytical grade)

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a series of vials containing a known volume of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Tightly cap the vials and place them in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C, 37 °C). Equilibrate for a sufficient duration (typically 24-72 hours) to ensure the solution reaches thermodynamic equilibrium. The equilibration time should be determined empirically by analyzing samples at different time points until the concentration remains constant.

-

Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle. Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed. Immediately filter the solution using a syringe filter to remove any remaining microcrystals.

-

Gravimetric Analysis: Transfer the filtered, saturated solution to a pre-weighed, dry container (e.g., a beaker or evaporating dish).[8]

-

Solvent Evaporation: Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For high-boiling point solvents, a vacuum oven at a temperature below the boiling point of this compound may be used.

-

Drying and Weighing: Once the solvent is completely removed, dry the remaining solid (this compound) to a constant weight in a drying oven at a suitable temperature (e.g., 40-50 °C).

-

Calculation: The solubility (S) is calculated using the following formula:

S (g/L) = (Mass of dried this compound (g)) / (Volume of supernatant withdrawn (L))

High-Performance Liquid Chromatography (HPLC) Method

The HPLC method is a sensitive and accurate technique for determining solubility, especially for compounds that are sparingly soluble or when only small amounts of material are available.[9][10]

Principle: A saturated solution is prepared and equilibrated as in the gravimetric method. The supernatant is then diluted and its concentration is determined by HPLC with UV detection, using a calibration curve generated from standard solutions of known concentration.[11]

Apparatus and Reagents:

-

Apparatus for sample preparation and equilibration (as in the gravimetric method)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical column suitable for the analysis of aromatic esters (e.g., C18)

-

Mobile phase (e.g., a mixture of acetonitrile (B52724) and water)

-

Volumetric flasks, pipettes, and autosampler vials

-

This compound (high purity)

-

Organic solvent of interest (analytical grade)

Procedure:

-

Preparation of Saturated Solution: Follow steps 1-3 of the Isothermal Shake-Flask Gravimetric Method.

-

Preparation of Standard Solutions: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., the mobile phase or a solvent in which it is freely soluble). From the stock solution, prepare a series of standard solutions of decreasing concentrations to create a calibration curve.

-

HPLC Analysis:

-

Develop a suitable HPLC method for the analysis of this compound, optimizing the mobile phase composition, flow rate, and UV detection wavelength.

-

Inject the standard solutions into the HPLC system and record the peak areas.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

-

Sample Analysis: Dilute the filtered supernatant from the saturated solution with a suitable solvent to a concentration that falls within the range of the calibration curve. Inject the diluted sample into the HPLC system and record the peak area.

-

Calculation: Determine the concentration of this compound in the diluted sample from the calibration curve. The solubility (S) in the original solvent is then calculated by taking the dilution factor into account:

S (g/L) = Concentration from calibration curve (g/L) × Dilution Factor

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols for determining the solubility of this compound.

Caption: Experimental Workflow for Solubility Determination.

Conclusion

References

- 1. This compound | 403-33-8 [amp.chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound CAS#: 403-33-8 [m.chemicalbook.com]

- 4. This compound | 403-33-8 [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pharmacyjournal.info [pharmacyjournal.info]

- 7. pharmajournal.net [pharmajournal.net]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. pharmaguru.co [pharmaguru.co]

- 10. sciforum.net [sciforum.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to Methyl 4-fluorobenzoate: A Key Intermediate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Methyl 4-fluorobenzoate (B1226621), a fluorinated aromatic ester, serves as a pivotal building block in the landscape of modern organic synthesis. Its unique electronic properties, conferred by the fluorine atom, make it an invaluable intermediate in the development of pharmaceuticals, agrochemicals, and specialty materials. This technical guide provides a comprehensive overview of Methyl 4-fluorobenzoate, including its synthesis, properties, key applications, and detailed experimental protocols.

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of this compound are crucial for its identification, handling, and application in synthetic chemistry. A summary of these properties is presented in the tables below.

Physical Properties

| Property | Value | Reference |

| CAS Number | 403-33-8 | [1][2] |

| Molecular Formula | C₈H₇FO₂ | [1][2] |

| Molecular Weight | 154.14 g/mol | [1][2] |

| Appearance | Clear colorless to light yellow liquid | [1] |

| Melting Point | 4.5 °C | [3] |

| Boiling Point | 90-92 °C at 20 mmHg | [3] |

| Density | 1.192 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.494 |

Spectroscopic Data

| Spectroscopy | Data | Reference |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.05-8.01 (m, 2H), 7.14-7.09 (m, 2H), 3.91 (s, 3H) | [4][5] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 166.2, 165.7 (d, J=253.5 Hz), 132.2 (d, J=9.3 Hz), 126.3 (d, J=2.9 Hz), 115.5 (d, J=22.0 Hz), 52.3 | [6] |

| Mass Spectrum (EI) | m/z 154 (M+), 123, 95, 75 | [7] |

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the Fischer esterification of 4-fluorobenzoic acid with methanol (B129727), catalyzed by a strong acid.

Experimental Protocol: Fischer Esterification

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluorobenzoic acid (1.0 eq) in an excess of methanol (10-20 eq).

-

Catalyst Addition: Slowly and cautiously add concentrated sulfuric acid (0.1-0.2 eq) to the reaction mixture while stirring.

-

Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure.

-

Extraction: Dissolve the residue in diethyl ether or ethyl acetate (B1210297) and wash sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid), and brine.

-

Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product. Further purification can be achieved by vacuum distillation to yield pure this compound.[8][9][10]

Applications in Organic Synthesis

This compound is a versatile intermediate used in the synthesis of a wide range of biologically active molecules. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of the final compounds.[11][12]

Synthesis of Blonanserin (B195606)

Blonanserin is an atypical antipsychotic drug, and its synthesis can be initiated from this compound.[3]

-

Condensation: this compound is condensed with acetonitrile to yield an intermediate compound.[2]

-

Cyclization: The resulting intermediate is then reacted with cyclooctanone in the presence of polyphosphoric acid to form a key cyclic intermediate.[2]

-

Chlorination: This cyclic compound undergoes chlorination, typically using an agent like phenylphosphonic dichloride, to produce a chlorinated precursor.[2]

-

Nucleophilic Substitution: Finally, the chlorinated intermediate is reacted with N-ethylpiperazine to yield Blonanserin.[2][13]

Synthesis of Trisubstituted Imidazoles

This compound can be utilized in the synthesis of trisubstituted imidazole (B134444) derivatives, which are scaffolds of interest in medicinal chemistry due to their diverse biological activities.[3]

-

Reaction Mixture: In a suitable solvent such as ethanol (B145695) or butanol, a mixture of a benzaldehyde derivative (which can be derived from this compound), benzil or benzoin (1.0 eq), and ammonium acetate (as the nitrogen source) is prepared.[14][15]

-

Catalyst: A catalyst, such as copper(I) iodide (CuI), is added to the mixture.[14]

-

Reaction Conditions: The reaction is heated to reflux for a specified period, with the progress monitored by TLC.[14]

-

Isolation and Purification: Upon completion, the reaction is cooled, and the product is isolated through standard work-up procedures, which may include precipitation or extraction. The crude product is then purified, typically by recrystallization or column chromatography, to yield the desired trisubstituted imidazole.[14][16]

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions. It is an irritant to the skin, eyes, and respiratory system.

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and open flames.

Conclusion

This compound is a cornerstone intermediate in organic synthesis, particularly for the introduction of a fluorophenyl moiety into complex molecules. Its straightforward synthesis, well-defined properties, and versatile reactivity make it an indispensable tool for researchers and professionals in drug discovery and materials science. The detailed protocols and data presented in this guide are intended to facilitate its effective use in the laboratory.

References

- 1. nbinno.com [nbinno.com]

- 2. CN106045909A - Synthetic method for Blonanserin - Google Patents [patents.google.com]

- 3. This compound | 403-33-8 [chemicalbook.com]

- 4. This compound(403-33-8) 1H NMR spectrum [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. This compound(403-33-8) 13C NMR spectrum [chemicalbook.com]

- 7. This compound [webbook.nist.gov]

- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. cerritos.edu [cerritos.edu]

- 11. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. CN101955459A - Method for preparing blonanserin - Google Patents [patents.google.com]

- 14. Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of Blonanserin Utilizing Methyl 4-fluorobenzoate

Audience: Researchers, scientists, and drug development professionals.

Introduction: Blonanserin (B195606) is an atypical antipsychotic agent effective in the treatment of schizophrenia.[1] It exhibits potent antagonism at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[1][2] While various synthetic routes to Blonanserin have been established, this document outlines a plausible and chemically sound pathway that initiates from Methyl 4-fluorobenzoate (B1226621). This approach leverages common organic transformations to synthesize a key intermediate, which is then elaborated to afford the final active pharmaceutical ingredient (API). A patented method by a Chinese research group similarly starts with a methyl fluorobenzoate raw material, underscoring the viability of this starting material in the synthesis of Blonanserin.[3]

The described synthetic strategy involves the initial conversion of Methyl 4-fluorobenzoate to 4-fluorobenzoyl chloride, a versatile acylating agent.[4][5] This intermediate then undergoes a Friedel-Crafts acylation reaction to form γ-chloro-4'-fluorobutyrophenone, a crucial building block.[6][7] Subsequent alkylation of a suitable piperazine (B1678402) derivative with this intermediate leads to the core structure of Blonanserin, which is then converted to the final product.

Overall Synthetic Workflow

The synthesis is proposed to proceed through the following key stages:

-

Stage 1: Synthesis of 4-Fluorobenzoic Acid from this compound.

-

Stage 2: Preparation of 4-Fluorobenzoyl Chloride.

-

Stage 3: Synthesis of γ-Chloro-4'-fluorobutyrophenone.

-

Stage 4: Synthesis of a Key Blonanserin Intermediate.

-

Stage 5: Final Assembly of Blonanserin.

Experimental Protocols

Stage 1: Synthesis of 4-Fluorobenzoic Acid

This stage involves the hydrolysis of the starting material, this compound, to its corresponding carboxylic acid.

Protocol: Alkaline Hydrolysis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in a suitable solvent such as methanol (B129727) or ethanol.

-

Reagent Addition: Add an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide (1.5-2.0 equivalents).

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure. Dilute the residue with water and acidify with a mineral acid (e.g., HCl) to a pH of 2-3 to precipitate the product.

-

Purification: Filter the precipitate, wash with cold water, and dry under vacuum to yield 4-Fluorobenzoic acid.[8]

| Parameter | Value | Reference |

| Starting Material | This compound | - |

| Key Reagents | NaOH or KOH | [9] |

| Solvent | Methanol/Water | [9] |

| Reaction Time | 2-4 hours | - |

| Typical Yield | >90% | [9] |

Stage 2: Preparation of 4-Fluorobenzoyl Chloride

The carboxylic acid is converted to the more reactive acyl chloride in this step.

Protocol: Chlorination of 4-Fluorobenzoic Acid

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and a gas outlet, place 4-Fluorobenzoic acid (1 equivalent).

-

Reagent Addition: Add thionyl chloride (SOCl₂) (2-3 equivalents) in a fume hood. A few drops of dimethylformamide (DMF) can be added as a catalyst.

-

Reaction Conditions: Gently heat the mixture to 60-80°C and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas (SO₂ and HCl) evolution.[10]

-

Work-up and Isolation: After the reaction is complete, distill off the excess thionyl chloride. The crude 4-Fluorobenzoyl chloride can be purified by vacuum distillation.[11]

| Parameter | Value | Reference |

| Starting Material | 4-Fluorobenzoic Acid | [10] |

| Key Reagents | Thionyl Chloride (SOCl₂) | [4][10] |

| Catalyst | DMF (catalytic) | - |

| Reaction Temperature | 60-80°C | [10] |

| Typical Yield | >95% | [11] |

Stage 3: Synthesis of γ-Chloro-4'-fluorobutyrophenone

This key intermediate is synthesized via a Friedel-Crafts acylation reaction.

Protocol: Friedel-Crafts Acylation

-

Reaction Setup: In a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a gas outlet, suspend anhydrous aluminum chloride (AlCl₃) (1.1 equivalents) in a dry, inert solvent such as dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE).[6]

-

Reagent Addition: Cool the suspension in an ice bath. Add a solution of 4-Fluorobenzoyl chloride (1 equivalent) and γ-butyrolactone (1 equivalent) in the same solvent dropwise to the suspension.

-

Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.[6]

-

Work-up and Isolation: Pour the reaction mixture slowly into a mixture of crushed ice and concentrated HCl. Separate the organic layer, wash with water, sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

-

Purification: The crude product, γ-chloro-4'-fluorobutyrophenone, can be purified by vacuum distillation or column chromatography.[7]

| Parameter | Value | Reference |

| Starting Material | 4-Fluorobenzoyl Chloride | [6] |

| Key Reagents | γ-butyrolactone, AlCl₃ | [6] |

| Solvent | Dichloromethane | [6] |

| Reaction Time | 4-6 hours | [6] |

| Typical Yield | 85-90% | [7] |

Stage 4 & 5: Synthesis of Blonanserin

The final stages involve the alkylation of a piperazine derivative with the previously synthesized intermediate, followed by the final synthetic steps to yield Blonanserin. The exact nature of the piperazine derivative and the subsequent reaction steps can vary depending on the specific patented route being followed. A common precursor is 1-(4-fluorophenyl)piperazine (B120373) or N-ethylpiperazine, which is then condensed with a suitable intermediate.[12]

Illustrative Protocol: N-Alkylation and Final Assembly

-

Reaction Setup: In a suitable reactor, dissolve the chosen piperazine derivative (e.g., N-ethylpiperazine) and a base (e.g., K₂CO₃ or Na₂CO₃) in a polar aprotic solvent such as acetonitrile (B52724) or DMF.

-

Reagent Addition: Add γ-chloro-4'-fluorobutyrophenone (1 equivalent) to the mixture. A catalytic amount of potassium iodide (KI) can be added to facilitate the reaction.[3]

-

Reaction Conditions: Heat the reaction mixture to 80-100°C and stir for 8-12 hours. Monitor the reaction by TLC or HPLC.

-

Work-up and Isolation: After completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate. The residue is then taken up in an organic solvent and washed with water.

-